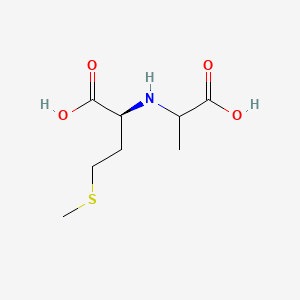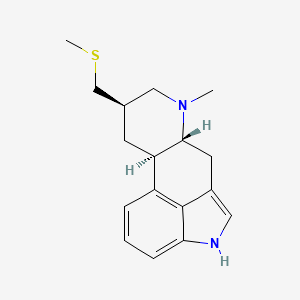![molecular formula C17H19NO5 B1259428 (2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol](/img/structure/B1259428.png)
(2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol is a novel pentacyclic alkaloid isolated from the fruits of Cephalotaxus harringtonia var. nana . This compound features an unprecedented fused-pentacyclic skeleton with six consecutive asymmetric centers . This compound belongs to the family of Cephalotaxus alkaloids, which are known for their cytotoxic properties and potential antileukemic activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of (2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol involves a catalytic asymmetric polycyclization of tertiary enamides with silyl enol ethers . Key steps include:
Cyclization Cascade: Enamide undergoes an intramolecular cyclization cascade to form the pentacyclic structure.
Giese Addition: This step furnishes the last carbocycle in the caged natural product.
Wilkinson Decarbonylation and Fleming–Tamao Oxidation: These steps are crucial for the formation of the final product.
Industrial Production Methods: Currently, there are no established industrial production methods for this compound due to its complex structure and low natural yield . The compound is primarily synthesized in research laboratories using advanced organic synthesis techniques .
Analyse Chemischer Reaktionen
Types of Reactions: (2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like peroxyacetic acid.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.
Substitution: Substitution reactions involve the use of reagents like benzoyl chloride.
Common Reagents and Conditions:
Oxidation: Peroxyacetic acid in dichloromethane at room temperature.
Reduction: Sodium borohydride in tetrahydrofuran at 0°C.
Substitution: Benzoyl chloride in the presence of triethylamine at 0°C to room temperature.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
(2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol involves its interaction with cellular targets to exert cytotoxic effects . The compound is believed to interfere with cellular processes, leading to cell death. Specific molecular targets and pathways involved in its mechanism of action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Cephalotaxine: Another alkaloid from the same genus with a different backbone skeleton.
Cephalezomines A-F: A series of cytotoxic alkaloids isolated from the leaves of Cephalotaxus harringtonia var.
Uniqueness: (2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol is unique due to its fused-pentacyclic skeleton and six consecutive asymmetric centers . This structural complexity distinguishes it from other Cephalotaxus alkaloids .
Eigenschaften
Molekularformel |
C17H19NO5 |
|---|---|
Molekulargewicht |
317.34 g/mol |
IUPAC-Name |
(2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol |
InChI |
InChI=1S/C17H19NO5/c19-13-12-8-4-10-11(23-7-22-10)5-9(8)17(21)6-18-3-1-2-16(12,18)15(17)14(13)20/h4-5,12-15,19-21H,1-3,6-7H2/t12-,13+,14+,15?,16-,17-/m1/s1 |
InChI-Schlüssel |
HZSAQOVOGNCGNL-KITIHYDISA-N |
Isomerische SMILES |
C1C[C@@]23[C@H]4[C@@H]([C@@H](C2[C@@](CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O |
Kanonische SMILES |
C1CC23C4C(C(C2C(CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O |
Synonyme |
cephalocyclidin A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(8R,9S,10S,13S,14S)-10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2'-oxirane]-17-one](/img/structure/B1259349.png)

![(8R,9S,10S,13S,14S)-3,16-dihydroxy-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1259352.png)

![(8S,9S,10R,13S,14S,17R)-17-[(2S,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259355.png)







